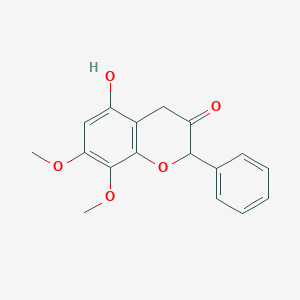
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI); (2S)-2,3-Dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-4H-1-benzopyran-4-one; (2S)-5-Hydroxy-7,8-dimethoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of wogonin and is found in various plant species, particularly in Andrographis paniculata . It has garnered attention due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methyldihydrowogonin typically involves the methylation of dihydrowogonin. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of 7-O-Methyldihydrowogonin may involve the extraction of the compound from plant sources such as Andrographis paniculata. The plant material is subjected to solvent extraction, followed by purification processes like column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-O-Methyldihydrowogonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-O-Methyldihydrowogonin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its cytotoxic effects on cancer cells, particularly in leukemia research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-O-Methyldihydrowogonin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Wogonin: A flavonoid with similar structure but lacks the methoxy group at the 7-position.
Baicalein: Another flavonoid with hydroxyl groups at different positions on the aromatic ring.
Chrysin: A flavonoid with a similar backbone but different substitution pattern.
Uniqueness of 7-O-Methyldihydrowogonin:
- The presence of methoxy groups at the 7 and 8 positions enhances its lipophilicity and bioavailability.
- Exhibits unique pharmacological properties compared to its analogs, making it a valuable compound for drug development .
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-phenyl-4H-chromen-3-one |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(18)11-8-13(19)15(10-6-4-3-5-7-10)22-16(11)17(14)21-2/h3-7,9,15,18H,8H2,1-2H3 |
InChI Key |
KPUNBNWFRBNTKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(=O)C(O2)C3=CC=CC=C3)C(=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















